![molecular formula C7H14N2 B13532502 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 698353-43-4](/img/structure/B13532502.png)
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: is a bicyclic organic compound with a unique structure that includes two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.
Amine Introduction: Subsequent steps introduce the amine groups through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or nickel to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure conditions to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or other amine derivatives.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.
Aplicaciones Científicas De Investigación
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
- (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- (1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one
Uniqueness
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine:
Propiedades
Número CAS |
698353-43-4 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2/t4-,5-,6-,7-/m1/s1 |
Clave InChI |
KVMMOSKKPJEDNG-DBRKOABJSA-N |
SMILES isomérico |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N |
SMILES canónico |
C1C2CC(C1CC2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


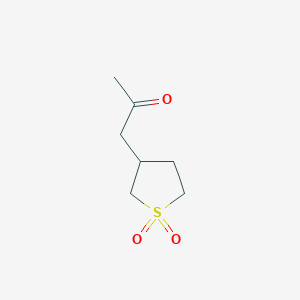
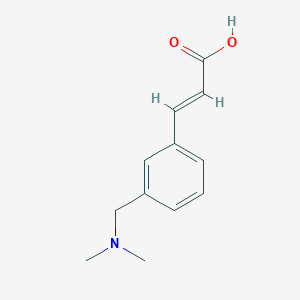
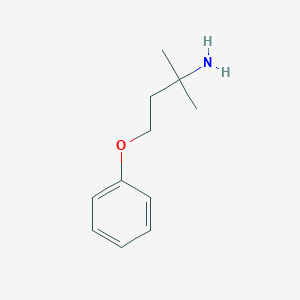
![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)

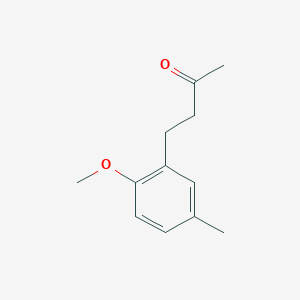

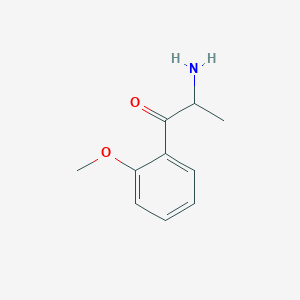
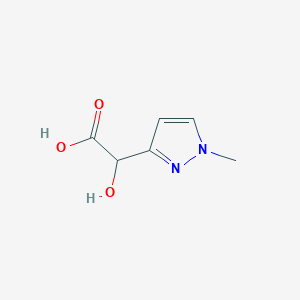
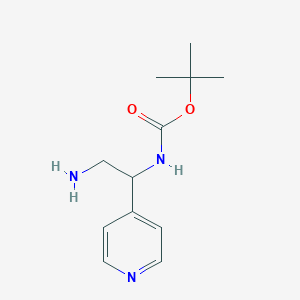
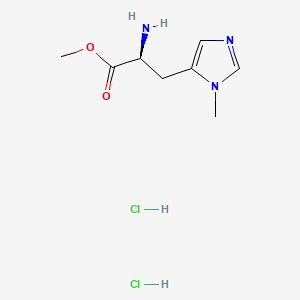

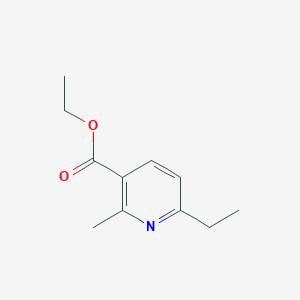
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
